N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-[(4-METHOXYPHENYL)SULFANYL]ACETAMIDE HYDROCHLORIDE
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Overview
Description
N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-[(4-METHOXYPHENYL)SULFANYL]ACETAMIDE HYDROCHLORIDE is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-[(4-METHOXYPHENYL)SULFANYL]ACETAMIDE HYDROCHLORIDE typically involves multiple steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Attachment of the Dimethylaminoethyl Group: This step involves the alkylation of the benzothiazole core with a dimethylaminoethyl halide.
Formation of the Acetamide Linkage: The acetamide linkage is formed by reacting the intermediate with an appropriate acylating agent.
Introduction of the Methoxyphenylsulfanyl Group: This step involves the nucleophilic substitution of the acetamide intermediate with a methoxyphenylsulfanyl reagent.
Hydrochloride Formation: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Potential therapeutic agent for the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, benzothiazole derivatives exert their effects by interacting with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The dimethylaminoethyl group may enhance the compound’s ability to cross cell membranes, while the methoxyphenylsulfanyl group may contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds such as 2-aminobenzothiazole and 2-mercaptobenzothiazole.
Fluorinated Compounds: Compounds like 4,6-difluorobenzothiazole.
Acetamide Derivatives: Compounds such as N-phenylacetamide.
Uniqueness
N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-[(4-METHOXYPHENYL)SULFANYL]ACETAMIDE HYDROCHLORIDE is unique due to the combination of its structural features, which may confer distinct biological activities and chemical properties. The presence of fluorine atoms can enhance metabolic stability and bioavailability, while the methoxyphenylsulfanyl group may provide additional binding interactions with biological targets.
Properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)sulfanylacetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F2N3O2S2.ClH/c1-24(2)8-9-25(18(26)12-28-15-6-4-14(27-3)5-7-15)20-23-19-16(22)10-13(21)11-17(19)29-20;/h4-7,10-11H,8-9,12H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDOYFAFCKLOLBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(C=C(C=C2S1)F)F)C(=O)CSC3=CC=C(C=C3)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClF2N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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